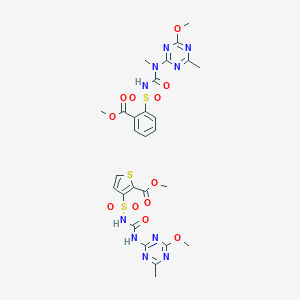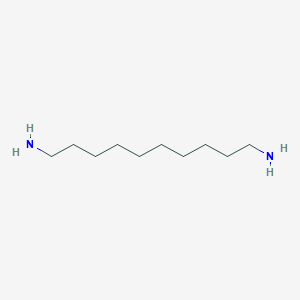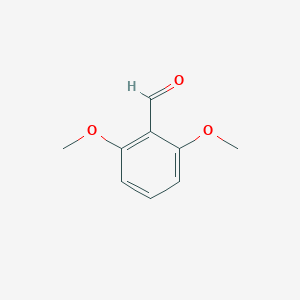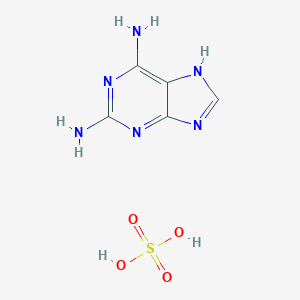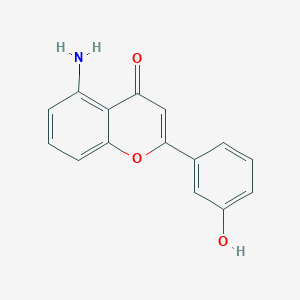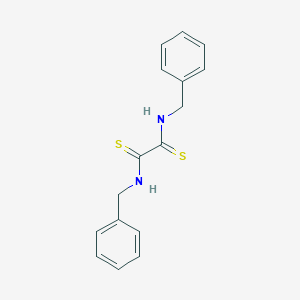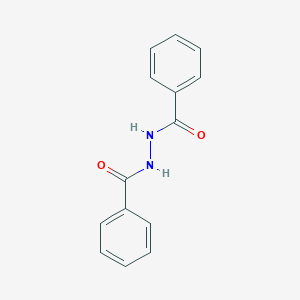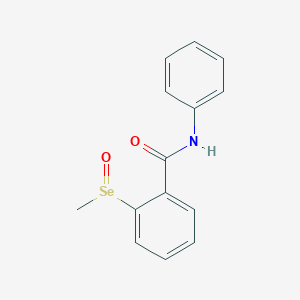
2-(Methylseleninyl)benzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylseleninyl)benzanilide is a chemical compound that has been studied for its potential therapeutic applications. It is a selenium-containing compound that belongs to the class of anilides. This compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(Methylseleninyl)benzanilide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. For example, the compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the p53 pathway, which plays a role in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
2-(Methylseleninyl)benzanilide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Methylseleninyl)benzanilide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its toxicity. High doses of the compound have been shown to be toxic to cells, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-(Methylseleninyl)benzanilide. One area of research is the development of new drugs based on this compound. The anticancer, anti-inflammatory, and antioxidant properties of the compound make it a promising candidate for drug development. Another area of research is the study of the mechanism of action of the compound. Understanding how the compound exerts its effects on cells may lead to the development of more effective drugs. Additionally, the compound could be studied for its potential use in other fields such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
2-(Methylseleninyl)benzanilide can be synthesized by reacting 2-bromoaniline with methyl phenyl selenide in the presence of a palladium catalyst. The reaction takes place in a solvent such as toluene or tetrahydrofuran and is carried out under an inert atmosphere. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
2-(Methylseleninyl)benzanilide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and oxidative stress. The compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Propriétés
Numéro CAS |
126543-39-3 |
|---|---|
Nom du produit |
2-(Methylseleninyl)benzanilide |
Formule moléculaire |
C14H13NO2Se |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
2-methylseleninyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2Se/c1-18(17)13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
Clé InChI |
FYLHBMBOIMQLJO-UHFFFAOYSA-N |
SMILES |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
SMILES canonique |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Autres numéros CAS |
126543-39-3 |
Synonymes |
2-(methylseleninyl)benzanilide 2-MSBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)
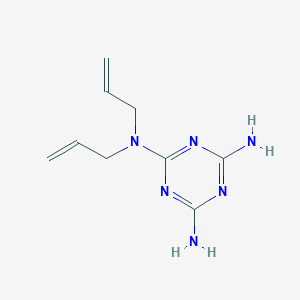
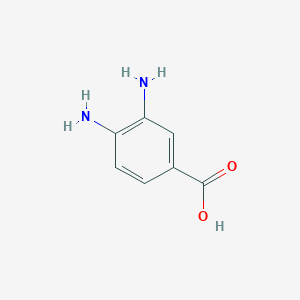
![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)
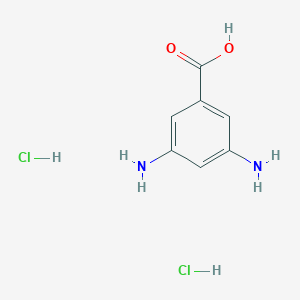
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
